Product packaging for Fmoc-Argininol(Tos)(Cat. No.:)

Fmoc-Argininol(Tos)

Cat. No.: B1334953
M. Wt: 536.6 g/mol
InChI Key: UHFSLJGOTIFBSU-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Argininol(Tos), or N-alpha-Fmoc-Ng-tosyl-L-argininol, is a protected amino acid derivative with a molecular formula of C28H32N4O5S and a molecular weight of 536.6 . It is designed for use in Fmoc solid-phase peptide synthesis (SPPS), which is the predominant method for the chemical production of peptides for research and therapeutic applications . In SPPS, the Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the alpha-amino group, removable under basic conditions, while the Tos (tosyl) group protects the side-chain guanidino group of arginine . The "inol" suffix indicates that this building block is the alcohol reduction product of the standard carboxylic acid, making it useful for terminating peptide chains or for incorporating arginine-like structural motifs without a C-terminal carboxylic acid. This can be valuable in synthesizing peptide alcohols or for creating specialized scaffolds in medicinal chemistry and peptidomimetic research. The tosyl protecting group for arginine, while historically significant, requires strong acid conditions for removal, often involving anhydrous hydrogen fluoride or trifluoromethanesulfonic acid, which is a key consideration for researchers during the final resin cleavage and deprotection step . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32N4O5S B1334953 Fmoc-Argininol(Tos)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H32N4O5S

Molecular Weight

536.6 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-1-hydroxypentan-2-yl]carbamate

InChI

InChI=1S/C28H32N4O5S/c1-19-12-14-21(15-13-19)38(35,36)32-27(29)30-16-6-7-20(17-33)31-28(34)37-18-26-24-10-4-2-8-22(24)23-9-3-5-11-25(23)26/h2-5,8-15,20,26,33H,6-7,16-18H2,1H3,(H,31,34)(H3,29,30,32)/t20-/m0/s1

InChI Key

UHFSLJGOTIFBSU-FQEVSTJZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

sequence

X

Origin of Product

United States

Synthetic Methodologies for Fmoc Argininol Tos

Strategic Approaches to Nα-Fmoc and Nω-Tosyl Protection of the Argininol Scaffold

The preparation of Fmoc-Argininol(Tos) can be approached through two primary strategies: the direct functionalization of a pre-formed argininol scaffold or a multi-step sequence involving the modification of a protected arginine precursor followed by reduction.

A direct synthesis route would involve the sequential protection of L-argininol. This approach is fraught with significant chemoselectivity challenges due to the presence of three nucleophilic centers: the α-amino group, the primary hydroxyl group, and the highly basic guanidino side chain.

The strategic difficulties include:

Selective Nα-Fmoc Protection: Protecting the α-amino group with a reagent like Fmoc-Cl or Fmoc-OSu in the presence of the more basic and nucleophilic guanidino group is challenging. Standard Schotten-Baumann conditions (e.g., NaHCO3 in an aqueous/organic mixture) could lead to non-specific reactions. total-synthesis.com

Selective Nω-Tosyl Protection: The subsequent tosylation of the guanidino group without affecting the newly introduced Fmoc group or the primary alcohol requires carefully controlled conditions.

Side Reactions: The potential for over-alkylation or acylation on the guanidino group and the protection of the hydroxyl group present competing reaction pathways that can significantly lower the yield of the desired product.

Due to these complexities, direct synthesis routes are not prominently featured in scientific literature, and multi-step sequences starting from more readily available precursors are generally favored.

The most chemically sound and widely practiced approach to synthesizing Fmoc-Argininol(Tos) is a multi-step sequence that begins with the appropriately protected amino acid, Nα-Fmoc-Nω-tosyl-L-arginine (Fmoc-Arg(Tos)-OH). ontosight.ai This precursor is commercially available and serves as a common building block in solid-phase peptide synthesis (SPPS). ontosight.ainih.gov The key transformation in this sequence is the selective reduction of the carboxylic acid moiety to a primary alcohol.

The general synthetic pathway is as follows:

Starting Material: Nα-Fmoc-Nω-tosyl-L-arginine (Fmoc-Arg(Tos)-OH). The tosyl group is a well-established protecting group for the arginine side chain, although it requires strong acid for cleavage. nih.gov

Activation of the Carboxylic Acid: To facilitate reduction, the carboxylic acid is first activated. This is a crucial step as direct reduction of a carboxylate with milder reducing agents like sodium borohydride (B1222165) is ineffective. Common activation methods include:

Mixed Carbonic Anhydride Formation: The acid is treated with a chloroformate, such as isobutyl chloroformate, in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) at low temperature to form a mixed anhydride. niscpr.res.in

Acyl Azide Formation: The protected amino acid can be converted to a stable Fmoc-aminoacyl azide, which is readily reducible. niscpr.res.inresearchgate.net

Reduction to the Alcohol: The activated intermediate is then reduced to the corresponding amino alcohol. Several reducing agents are effective for this transformation while being compatible with the Fmoc and Tosyl protecting groups.

Sodium Borohydride (NaBH4): This reagent is widely used for its selectivity and mildness. It efficiently reduces mixed anhydrides or acyl azides to the alcohol, typically in an aqueous/organic solvent system. niscpr.res.inniscpr.res.in

Borane Complexes (BH3·THF or BH3·DMS): Borane is highly effective for reducing carboxylic acids directly, though the reaction often requires an initial activation step. oup.comgoogle.com Its compatibility with the sulfur-containing tosyl group must be verified to prevent reduction of the sulfonyl moiety.

This multi-step approach leverages a stable, well-characterized precursor and employs reliable, high-yielding chemical transformations to produce the target Fmoc-Argininol(Tos). niscpr.res.inniscpr.res.in

Purification Techniques and Purity Assessment in Fmoc-Argininol(Tos) Synthesis Research

Following the synthesis, rigorous purification and characterization are essential to ensure the Fmoc-Argininol(Tos) is suitable for its intended use. The final product is typically a solid that can be purified by standard laboratory techniques.

Purification Techniques:

Aqueous Workup: The reaction mixture is typically quenched with a dilute acid (e.g., 1M HCl) to neutralize excess reducing agent and then extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). The organic layer is washed with brine and dried over an anhydrous salt like Na2SO4. tandfonline.com

Crystallization/Precipitation: Fmoc-protected derivatives are often crystalline solids. The crude product obtained after evaporation of the solvent can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). ajpamc.com Alternatively, slurrying the crude solid in a non-polar solvent like hexane (B92381) or diethyl ether can wash away less polar impurities.

Silica Gel Chromatography: If crystallization is ineffective, flash column chromatography is a reliable method for purification. tandfonline.comthieme-connect.com A gradient of ethyl acetate in hexane is typically used to elute the product.

Purity Assessment: The purity of the final compound is assessed using a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of Fmoc-derivatives. Reversed-phase HPLC (RP-HPLC) using a C18 column is standard. The mobile phase typically consists of a gradient of acetonitrile (B52724) in water, often with trifluoroacetic acid (TFA) as an ion-pairing agent. nih.govnih.gov The strong UV absorbance of the Fmoc group allows for sensitive detection. nih.govphenomenex.com

Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure of the synthesized Fmoc-Argininol(Tos). niscpr.res.inthieme-connect.com

Table 2. Typical HPLC Conditions for Purity Analysis of Fmoc-Argininol(Tos)
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradiente.g., 20% to 80% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 265 nm or 301 nm
Expected Purity>98% for use in further synthesis

Advanced Protecting Group Chemistry and Orthogonality in Argininol Systems

Mechanistic Investigations of Fmoc and Tosyl Group Stability and Removal

The efficiency and selectivity of deprotection reactions are critical for the successful synthesis of target molecules. Understanding the kinetics and mechanisms of these reactions allows for the optimization of conditions to maximize yield and purity.

The Nα-Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). google.comcreative-peptides.com Its removal is typically achieved through a β-elimination mechanism initiated by a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govscielo.org.mx The process involves the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. nih.govtotal-synthesis.com The DBF intermediate is then trapped by the amine to form a stable adduct. nih.govspringernature.com

The kinetics of Fmoc deprotection can be influenced by several factors, including the nature of the base, its concentration, the solvent, and the steric environment of the N-terminal amino acid. nih.gov While specific kinetic data for Fmoc-Argininol(Tos) is not extensively documented in readily available literature, studies on similar Fmoc-amino acid derivatives provide valuable insights. For instance, the deprotection of Fmoc-L-Arginine(Pbf)-OH has been studied, and the rate of deprotection is monitored by the UV absorbance of the dibenzofulvene-piperidine adduct. researchgate.net

The deprotection efficiency is crucial for preventing the formation of deletion sequences in peptide synthesis. nih.gov Incomplete Fmoc removal can lead to the capping of the unreacted amine in the subsequent coupling step, terminating chain elongation. scholaris.ca Factors such as peptide aggregation on the solid support can hinder reagent access and slow down deprotection kinetics. scholaris.ca

Table 1: Factors Influencing Nα-Fmoc Cleavage Kinetics

FactorEffect on Deprotection RateRationale
Base Secondary amines (e.g., piperidine) are most effective. springernature.comThey efficiently promote β-elimination and trap the resulting dibenzofulvene (DBF). nih.gov
Solvent Polar aprotic solvents (e.g., DMF, NMP) are preferred. springernature.comThey facilitate the deprotection reaction. nih.gov
Steric Hindrance Bulky N-terminal residues can slow down the reaction.Steric hindrance can impede the approach of the base to the Fmoc group.
Peptide Aggregation Can significantly decrease the deprotection rate. scholaris.caAggregation limits reagent accessibility to the reaction site. scholaris.ca

Deprotection Strategies for Nω-Tosyl Groups on Guanidino Functionality

The Nω-tosyl group is a well-established protecting group for the guanidino function of arginine and its derivatives. nih.gov It is highly stable to the basic conditions used for Fmoc removal and to many other reagents used in peptide synthesis, making it an excellent choice for orthogonal protection schemes. peptide.comresearchgate.net However, its removal requires strong acidic conditions, which can be a limitation. nih.govgoogle.com

Historically, the deprotection of the tosyl group was achieved using harsh reagents like anhydrous hydrogen fluoride (B91410) (HF). nih.govgoogle.com These conditions can lead to side reactions and degradation of the peptide, especially those containing sensitive residues. google.com To overcome these limitations, alternative deprotection methods have been developed.

A significant advancement was the use of trifluoromethanesulfonic acid (TFMSA) in the presence of a scavenger like thioanisole (B89551). rsc.orgrsc.org The thioanisole-TFMSA system allows for the efficient cleavage of the tosyl group under milder conditions than HF. rsc.orgrsc.org The reaction rate is dependent on the nucleophilicity of the scavenger used, with thioanisole being more effective than anisole (B1667542) or dimethyl sulfide. rsc.org Complete deprotection of Arg(Tos) can be achieved with thioanisole and TFMSA in trifluoroacetic acid (TFA) at room temperature. rsc.org

Table 2: Deprotection Reagents for Nω-Tosyl Group

ReagentConditionsAdvantagesDisadvantages
Anhydrous Hydrogen Fluoride (HF) Strong acidEffectiveHarsh conditions, can cause side reactions. nih.govgoogle.com
Trifluoromethanesulfonic acid (TFMSA) / Thioanisole Strong acid with scavengerMilder than HF, efficient cleavage. rsc.orgrsc.orgStill requires strong acid.
Mesitylenesulfonic acid Strong acidAlternative to HF and TFMSA. google.comRequires careful optimization.

Orthogonal Protecting Group Strategies Utilizing Fmoc-Argininol(Tos)

The orthogonality of the Fmoc and tosyl groups is a cornerstone of its utility in complex chemical synthesis. organic-chemistry.orgwikipedia.org This allows for the selective deprotection of either the Nα-amino group or the Nω-guanidino group, enabling site-specific modifications.

In the synthesis of complex peptides and other molecules, it is often necessary to use a variety of protecting groups for different functional groups on various amino acid residues. nih.gov The Fmoc-Argininol(Tos) building block is compatible with a range of other protecting groups commonly used in Fmoc-based solid-phase peptide synthesis.

The most common orthogonal strategy is the Fmoc/tBu (tert-butyl) approach. iris-biotech.de In this strategy, the N-terminus is protected by the base-labile Fmoc group, while side chains of other amino acids, such as aspartic acid, glutamic acid, serine, threonine, and tyrosine, are protected by acid-labile tert-butyl-based groups (e.g., tBu, OtBu). google.comiris-biotech.de The tosyl group on the argininol side chain is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) typically used for the final cleavage and removal of tBu-based protecting groups. peptide.com Its removal requires stronger acids like HF or TFMSA. nih.gov

Other protecting groups that are compatible with Fmoc-Argininol(Tos) include:

Trityl (Trt) and 4-methyltrityl (Mtt) groups, used for protecting the side chains of histidine, asparagine, and glutamine. peptide.com These are also acid-labile.

Allyloxycarbonyl (Aloc) and other allyl-based protecting groups, which are removed by palladium catalysis and are orthogonal to both Fmoc and tosyl groups. sigmaaldrich.com

Benzyloxycarbonyl (Z or Cbz) groups, which are typically removed by hydrogenolysis. creative-peptides.com While Fmoc can also be cleaved by hydrogenolysis, selectivity can often be achieved. total-synthesis.com

Table 3: Compatibility of Fmoc-Argininol(Tos) with Common Protecting Groups

Protecting GroupRemoval ConditionOrthogonal to Fmoc?Orthogonal to Tosyl?
tert-Butyl (tBu) Acid (TFA) iris-biotech.deYesYes
Trityl (Trt) Acid (TFA) peptide.comYesYes
Allyloxycarbonyl (Aloc) Pd(0) catalysis sigmaaldrich.comYesYes
Benzyloxycarbonyl (Z) Hydrogenolysis creative-peptides.comQuasi-orthogonal total-synthesis.comYes

Selective Deprotection in Complex Molecular Architectures

The ability to selectively deprotect specific sites in a complex molecule is crucial for advanced applications such as the synthesis of branched or cyclic peptides, and for the site-specific conjugation of labels or other moieties. The orthogonality of Fmoc-Argininol(Tos) is key to these strategies. organic-chemistry.org

For example, in a peptide containing Fmoc-Argininol(Tos), the Fmoc group can be removed with piperidine to elongate the peptide chain at the N-terminus. google.com The tosyl group on the argininol side chain remains intact during this process. If another amino acid in the sequence is protected with an Aloc group, this can be selectively removed using a palladium catalyst without affecting the Fmoc or tosyl groups. sigmaaldrich.com This allows for modification at that specific side chain.

Finally, after the main synthetic sequence is complete, the peptide can be cleaved from the solid support and the acid-labile side-chain protecting groups (like tBu and Trt) can be removed with TFA. iris-biotech.de The tosyl group on the argininol will remain, and if its removal is desired, a subsequent step with a strong acid like TFMSA can be performed. rsc.org This stepwise deprotection capability allows for the precise construction of highly complex and functionalized molecules.

Side Reactions and Impurity Formation during Protection and Deprotection of Argininol Derivatives

Despite the robustness of the protecting groups, side reactions can occur during both the protection and deprotection steps, leading to the formation of impurities.

During the introduction of the Fmoc group, the formation of Fmoc-dipeptides can occur if the reaction is not carefully controlled. nih.gov

The most significant side reaction associated with arginine derivatives during peptide synthesis is the formation of a δ-lactam. nih.govresearchgate.net This can happen during the activation of the carboxylic acid for coupling, where the activated carboxyl group can be attacked by the δ-nitrogen of the guanidino group, leading to a cyclized, unreactive species. ug.edu.pl While the tosyl group on the guanidino function helps to suppress this side reaction by reducing the nucleophilicity of the guanidino nitrogens, it does not eliminate it entirely. ug.edu.pl

During the deprotection of the tosyl group with strong acids, side reactions can occur, particularly with sensitive amino acids like tryptophan and methionine. peptide.com The released tosyl group can act as an electrophile and modify tryptophan residues. peptide.com The use of scavengers like thioanisole is crucial to prevent these side reactions. peptide.com

In the case of Fmoc deprotection, aspartimide formation is a common side reaction in peptides containing aspartic acid residues, especially when followed by a small amino acid like glycine. iris-biotech.de This is catalyzed by the basic conditions of Fmoc removal. iris-biotech.de While not a direct side reaction of argininol itself, it is a critical consideration in the synthesis of peptides containing this residue.

Table 4: Common Side Reactions and Mitigation Strategies

ReactionDescriptionMitigation Strategies
δ-Lactam Formation Intramolecular cyclization during coupling of arginine derivatives. nih.govresearchgate.netUse of protecting groups like Tosyl to reduce guanidino nucleophilicity. ug.edu.pl
Tryptophan Alkylation Modification of tryptophan by released tosyl groups during acid deprotection. peptide.comUse of scavengers like thioanisole. peptide.com
Aspartimide Formation Side reaction of aspartic acid residues during base-catalyzed Fmoc deprotection. iris-biotech.deUse of sterically hindered protecting groups on Asp; addition of weak acids to the deprotection cocktail.
Fmoc-Dipeptide Formation Formation of protected dipeptides during Fmoc protection step. nih.govCareful control of reaction conditions.

Mitigation Strategies for Undesired Chemical Transformations (e.g., δ-lactam formation)

While δ-lactam formation is a well-documented side reaction for arginine derivatives possessing a C-terminal carboxylic acid, it is not a direct pathway for argininol, which has a primary alcohol instead. However, the underlying principle of preventing unwanted intramolecular cyclizations and other side reactions remains paramount. For Fmoc-Argininol(Tos), the primary undesired chemical transformations stem from the nature of the Tosyl (Tos) protecting group and its removal.

Sulfonation: A significant side reaction associated with sulfonyl-based protecting groups for arginine, including Tos, Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), is the potential for sulfonation of the arginine residue itself. This can occur during the final deprotection step when the protecting group is cleaved under strong acid conditions nih.gov. The released sulfonyl moiety can react with the guanidino group, leading to a modified and undesired final product.

Side Reactions During Cleavage: The harsh acidic conditions required to remove the Tosyl group, such as treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), can lead to the degradation of sensitive moieties within the molecule nih.govresearchgate.net. Furthermore, the cationic species generated from the cleavage of the Tos group can cause side reactions with electron-rich amino acid residues, like tryptophan, if they are present in the synthetic target peptide.com. Mitigation strategies involve the use of scavenger cocktails during cleavage. For instance, adding thioanisole to the cleavage mixture can help trap the reactive Tosyl cations and prevent modification of sensitive residues peptide.com.

Guanidino Acylation: The strongly nucleophilic guanidino group of arginine can be reactive under certain conditions, potentially leading to undesired acylation if not adequately protected google.com. The strong electron-withdrawing nature of the Tosyl group effectively reduces the nucleophilicity of the guanidino group, providing robust protection against such side reactions during synthesis.

Protecting GroupCommon Cleavage ConditionsKey AdvantagesKnown Side Reactions/Drawbacks
Tosyl (Tos)Anhydrous HF, TFMSA nih.govresearchgate.netRobust, stable to a wide range of conditions.Requires harsh, hazardous acids for removal; risk of sulfonation and side reactions with sensitive residues nih.govpeptide.com.
Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl)TFA/scavengers (e.g., H₂O, TIS) thermofisher.comMore acid-labile than Tos/Mtr/Pmc; standard in modern Fmoc-SPPS.Can be difficult to scavenge; may cause side reactions if cleavage is prolonged thermofisher.com.
(Boc)₂TFA/H₂O (95:5) nih.govRemoved under standard Fmoc final cleavage conditions.In Arg-OH, highly prone to δ-lactam formation; limited stability in DMF nih.gov.
NO₂ (Nitro)Reductive cleavage (e.g., SnCl₂) nih.govuew.edu.ghOrthogonal to acid-labile groups; prevents δ-lactam formation in Arg-OH.Removal conditions may not be compatible with other functional groups (e.g., disulfides).
Arginine Protecting GroupTypical Cleavage ReagentImpact on Synthetic Efficiency
Tosyl (Tos)Anhydrous HFLow efficiency: Harsh, hazardous reagent; requires specialized equipment; potential for product degradation reduces yield nih.govpeptide.com.
MtrTFA / ThioanisoleModerate efficiency: Requires long reaction times (up to 12 hours), especially for multiple Arg residues thermofisher.com.
PmcTFA / ScavengersGood efficiency: Shorter cleavage times than Mtr, but can still be slow with multiple Arg residues thermofisher.com.
PbfTFA / ScavengersHigh efficiency: Rapid cleavage (typically < 4 hours); the standard for modern Fmoc synthesis thermofisher.com.
MIS (1,2-Dimethylindole-3-sulfonyl)TFA / ScavengersVery high efficiency: More acid-labile than Pbf, making it ideal for acid-sensitive targets or those with multiple Arg residues ub.edu.

Applications of Fmoc Argininol Tos in Advanced Organic and Bioorganic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The concept of the "chiral pool" involves using abundant, enantiomerically pure compounds from nature, such as amino acids and sugars, as starting materials for complex synthesis. wikipedia.orgnumberanalytics.combenthamscience.commdpi.com Argininol, derived from L-arginine, is a member of this pool, and its inherent stereochemistry is a powerful tool for controlling the three-dimensional architecture of target molecules. baranlab.org The development of new drugs and bioactive compounds increasingly relies on such chiral building blocks to ensure a strict match with biological targets, which are themselves chiral. enamine.netwiley.com

Chiral amino alcohols are a critical class of building blocks and ligands in asymmetric synthesis. The stereocenter in Fmoc-Argininol(Tos) can be exploited to direct the stereochemical outcome of subsequent reactions, a strategy known as substrate-controlled asymmetric induction. baranlab.org While specific documented examples focusing solely on the Fmoc-Argininol(Tos) derivative are specialized, the principles of using chiral amino alcohols are well-established. They can act as chiral auxiliaries, where the argininol moiety is temporarily incorporated into a molecule to guide a stereoselective transformation before being cleaved away. More commonly, they serve as a foundational chiral scaffold upon which new stereocenters are built, with the original argininol stereocenter providing the crucial chiral information. This approach is fundamental to creating tailor-made non-canonical amino acids and other complex chiral structures. beilstein-journals.org

Fmoc-Argininol(Tos) is an ideal starting point for constructing complex, enantioenriched molecular scaffolds. The orthogonal protection scheme—a base-labile Fmoc group and an acid-labile Tos group—allows for selective manipulation of different parts of the molecule. For instance, the primary alcohol can be oxidized to an aldehyde for chain extension via Wittig or aldol (B89426) reactions, or it can be used as a nucleophile in ether or ester linkages. The protected amine, after Fmoc removal, can participate in amide bond formation or reductive amination. This versatility allows chemists to build diverse and complex structures, such as peptidomimetics, heterocyclic systems, and macrocycles, all while retaining the optical purity of the original L-argininol core. nih.govnih.gov The synthesis of conformationally restricted L-arginine analogues, for example, has been used to probe the binding requirements of enzymes like nitric oxide synthase, demonstrating how chiral scaffolds derived from arginine can lead to potent and selective bioactive molecules. nih.gov

Integration into Solid-Phase Chemical Synthesis Methodologies

Solid-phase synthesis (SPS) has revolutionized the production of peptides and other oligomers by simplifying purification and enabling automation. nih.gov The incorporation of C-terminal amino alcohols to produce peptide alcohols is a key modification that can enhance biological activity or stability. Fmoc-Argininol(Tos) is well-suited for such applications within the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. ontosight.ai

Attaching a primary alcohol like argininol to a solid support requires specialized resins, as standard resins for C-terminal carboxylic acids are not directly applicable. Several linkers have been developed for the immobilization of alcohols.

Trityl-based Resins: 2-Chlorotrityl chloride (2-CTC) resin is highly effective for anchoring alcohols. google.compeptide.com The loading is generally free from enantiomerization, which is critical for preserving the chiral integrity of argininol. sigmaaldrich.com The resulting ether linkage is highly acid-labile, allowing the final product to be cleaved from the resin under very mild acidic conditions that keep the Tosyl protecting group and other acid-sensitive groups intact. peptide.commerckmillipore.com

Dihydropyran (DHP) Resins: DHP resin is another support designed for immobilizing alcohols. peptide.com It is particularly useful for sterically hindered substrates. The alcohol is attached via an acetal (B89532) linkage under anhydrous acidic conditions, and cleavage is also performed with acid. soton.ac.uk

Trichloroacetimidate-Activated Resins: A more recent method involves activating a standard hydroxymethyl resin (like Wang resin) with trichloroacetonitrile. The resulting trichloroacetimidate (B1259523) linker reacts efficiently with Fmoc-protected amino alcohols, providing a rapid and effective loading strategy for synthesizing peptide alcohols. acs.org

Resin TypeLinkage TypeKey FeaturesTypical Cleavage ConditionsReference
2-Chlorotrityl Chloride (2-CTC)EtherMild cleavage, minimizes racemization, suitable for protected fragments.Dilute TFA (e.g., 1-5%) or Acetic Acid/TFE/DCM. google.compeptide.comsigmaaldrich.com
Dihydropyran (DHP) ResinAcetalGood for sterically hindered alcohols, stable to strong bases.Acidic conditions (e.g., TFA). peptide.comsoton.ac.uk
Trichloroacetimidate-Activated Wang ResinEtherRapid and efficient loading onto a common resin type.Standard TFA cleavage cocktail. acs.org

Once Fmoc-Argininol(Tos) is anchored to a suitable resin via its hydroxyl group, the synthesis proceeds by removing the N-terminal Fmoc group with a base (typically piperidine (B6355638) in DMF) and coupling the next Fmoc-protected amino acid. Standard coupling reagents used in automated peptide synthesizers are effective for this purpose. peptide.com

Commonly used coupling cocktails include:

Carbodiimides with Additives: Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) is a cost-effective and efficient method that minimizes racemization. nih.govpeptide.com

Uronium/Aminium Reagents: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide very rapid and efficient couplings, making them ideal for automated synthesis and for difficult coupling steps. peptide.com

The efficiency of each coupling step is typically monitored in real-time in automated synthesizers by measuring the UV absorbance of the cleaved Fmoc-dibenzofulvene adduct, ensuring the peptide chain is elongated correctly. nih.gov

A significant challenge in synthesizing arginine-containing peptides is the intramolecular side reaction that leads to the formation of a δ-lactam. nih.govmdpi.com This reaction occurs during the activation step of an incoming Fmoc-Arg-OH residue, where the activated α-carboxyl group is attacked by the nucleophilic guanidino side chain, consuming the amino acid and preventing its incorporation into the peptide chain. mdpi.comrsc.org This leads to deletion sequences (des-Arg peptides), which are difficult to separate from the target product. nih.gov

While this side reaction is specific to the activation of an arginine carboxylic acid, the choice of the side-chain protecting group on the arginine building block is the primary strategy to mitigate it.

Protecting Group Choice: The electron-withdrawing nature of the side-chain protecting group influences the nucleophilicity of the guanidino group. The tosyl (Tos) group, being strongly electron-withdrawing, offers significant protection against δ-lactam formation but requires harsh cleavage conditions (e.g., strong acid like HF), making it more common in Boc-based synthesis. peptide.com In Fmoc chemistry, more acid-labile sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and especially Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are standard. peptide.comsmolecule.com However, these groups are less effective at preventing lactamization than older groups like nitro (NO₂). nih.govmdpi.com Recent studies have revisited the NO₂ protecting group, showing it is highly effective at preventing δ-lactam formation and can be removed under specific, mild reductive conditions. nih.govcedia.edu.ecresearchgate.net

Coupling Conditions: Using coupling reagents that form less reactive activated species or have faster coupling kinetics can also reduce the time available for the intramolecular cyclization to occur. rsc.org

Protecting GroupAbbreviationLactam Formation TendencyCleavage ConditionsReference
TosylTosLowVery Strong Acid (HF) peptide.com
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfModerateTFA-based cocktail nih.govpeptide.com
2,2,5,7,8-Pentamethylchroman-6-sulfonylPmcModerate-HighTFA-based cocktail (slower than Pbf) peptide.comsmolecule.com
NitroNO₂Very LowReductive (e.g., SnCl₂) nih.govmdpi.com

Application in Peptidomimetic Design and Synthesis

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but are modified to overcome inherent pharmacological limitations, such as poor metabolic stability and low bioavailability. nih.govnih.gov The incorporation of non-proteinogenic amino acids or their derivatives is a central strategy in peptidomimetic design, and Fmoc-Argininol(Tos) serves as a key precursor in this context. benthamscience.comfrontiersin.org

The L-arginine residue, with its positively charged guanidinium (B1211019) group, is frequently involved in critical molecular recognition events, including enzyme-substrate and receptor-ligand interactions. nih.gov However, peptides are susceptible to degradation by proteases in biological systems. A common pathway for peptide degradation is the cleavage of the C-terminal amino acid by carboxypeptidases. One effective strategy to block this degradation pathway is to modify the C-terminal carboxyl group. mdpi.com

The reduction of the C-terminal arginine's carboxylic acid to a primary alcohol, yielding an argininol residue, imparts significant resistance to carboxypeptidase activity. This single modification can dramatically increase the metabolic half-life of a peptide analog. mdpi.com Beyond stability, the replacement of a carboxylate with a neutral, hydrogen-bond-donating alcohol group alters the molecule's local charge distribution, polarity, and conformational preferences. These changes can lead to enhanced binding affinity or improved selectivity for the biological target.

The utility of the argininol moiety is highlighted by its presence in nature. For instance, several members of the aeruginosin family of natural products, which are potent inhibitors of serine proteases like thrombin and trypsin, terminate with an argininol or a related arginine derivative. researchgate.net The incorporation of argininol into synthetic peptide analogs can thus mimic a naturally occurring motif to achieve enhanced biological properties.

Table 1: Potential Enhancements from Argininol Incorporation

Property Native Peptide (C-terminal Arginine) Argininol-Containing Analog Rationale for Change
Metabolic Stability Low (Susceptible to carboxypeptidases) High Removal of the carboxylate substrate for carboxypeptidases. mdpi.com
Binding Affinity Variable Potentially Increased Altered H-bonding capacity and conformation can lead to a better fit in the target's binding pocket.
Target Selectivity Variable Potentially Improved Subtle structural changes can disfavor binding to off-target proteins while maintaining or improving on-target affinity. researchgate.net
Solubility/Lipophilicity Hydrophilic More Lipophilic Replacement of the charged carboxylate with a neutral alcohol group increases overall lipophilicity. researchgate.net

Fmoc-Argininol(Tos) is the ideal reagent for incorporating argininol as the C-terminal residue in a peptide analog using Fmoc-based solid-phase peptide synthesis (SPPS). beilstein-journals.orgtargetmol.com The synthesis begins by anchoring the hydroxyl group of Fmoc-Argininol(Tos) to a solid support. Subsequently, the Fmoc group is removed with a mild base (e.g., piperidine), and the peptide chain is extended by coupling the next Fmoc-protected amino acid. ub.edu The tosyl group remains on the arginine side chain throughout the synthesis, preventing unwanted side reactions, and is typically removed during the final cleavage from the resin with strong acid. peptide.com

This methodology has been applied to the design of various biologically active peptidomimetics. A primary area of focus has been the development of protease inhibitors, given that many proteases have a preference for an arginine residue at the cleavage site. nih.gov By replacing the scissile amide bond and the C-terminal carboxylate with a non-cleavable structure terminating in argininol, potent and stable inhibitors can be created.

For example, peptidomimetics targeting thrombin, a key enzyme in the blood coagulation cascade, have been designed using arginine analogs to interact with the aspartic acid residue in the S1 specificity pocket of the enzyme. nih.gov The use of Fmoc-Argininol(Tos) allows for the synthesis of truncated analogs of natural inhibitors or novel sequences designed to fit the enzyme's active site, with the argininol moiety serving as a stable anchor.

Table 2: Examples of Biologically Active Peptidomimetic Classes Synthesized Using Argininol

Peptidomimetic Class Biological Target Role of Argininol Moiety Reference
Aeruginosin Analogs Serine Proteases (e.g., Thrombin, Trypsin) Mimics the C-terminus of natural product inhibitors, enhances stability. researchgate.net
Protein Kinase Inhibitors Protein Kinase B (PKB) Serves as an arginine analog to bind the substrate site, improving pharmacological properties. google.comgoogle.com
Antifungal Agents Fungal Cell Membranes Part of a core motif designed for antifungal activity and low toxicity. nih.gov

Contribution to the Synthesis of Natural Products and Complex Bioactive Molecules

The utility of Fmoc-Argininol(Tos) extends beyond peptidomimetics to the broader field of complex molecule synthesis, including the total synthesis of natural products. nih.gov Its pre-packaged, protected, and stereochemically defined nature makes it a powerful tool for synthetic chemists.

In the synthesis of complex, chiral molecules, controlling stereochemistry is paramount, as different stereoisomers can have vastly different biological activities. Fmoc-Argininol(Tos) is synthesized from L-arginine, meaning it possesses a defined (S)-configuration at the carbon bearing the amino and side-chain groups. peptide.com

Using this building block allows for the direct, one-step introduction of the entire argininol fragment with absolute stereocontrol at the α-carbon. This strategy is highly efficient compared to multi-step alternatives that might involve the non-stereoselective reduction of an arginine-containing precursor followed by a difficult chiral separation. The guanidinium group is a key functional motif in many bioactive natural products, prized for its ability to engage in strong, specific hydrogen bonding and electrostatic interactions. nih.gov The ability to install this group as part of a larger, stereochemically pure fragment like Fmoc-Argininol(Tos) significantly streamlines synthetic routes and ensures the stereochemical integrity of the final product.

In modern drug discovery, there is a significant emphasis on creating libraries of structurally diverse molecules to screen for new biological activities. This approach, often termed diversity-oriented synthesis (DOS), seeks to populate "chemical space" with a wide array of molecular architectures. acs.orgresearchgate.net Fmoc-Argininol(Tos) is a valuable building block for DOS due to its multiple points of functionality.

The Fmoc-protected amine allows for its incorporation into a growing chain via standard peptide coupling chemistry. beilstein-journals.org Crucially, the primary alcohol of the argininol moiety provides an additional, orthogonal handle for chemical modification. This hydroxyl group can be used as a nucleophile in esterification or etherification reactions, allowing for the attachment of a wide variety of other molecules and scaffolds. This dual reactivity enables the generation of diverse molecular libraries from a common intermediate. For example, a peptide-like backbone can be constructed using the amine, and then a diverse set of appendages can be attached to the hydroxyl group, rapidly generating a library of complex, three-dimensional molecules that would be difficult to access through other synthetic strategies. nih.gov This utility in creating diverse structures makes Fmoc-Argininol(Tos) a key contributor to the exploration of novel bioactive chemical space.

Structural Elucidation and Conformational Analysis of Fmoc Argininol Tos

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for verifying the chemical structure and purity of synthesized molecules like Fmoc-Argininol(Tos). Each method provides unique information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of organic molecules in solution. For Fmoc-Argininol(Tos), 1D NMR (¹H and ¹³C) and 2D NMR experiments are employed to assign all proton and carbon signals, confirming the connectivity of the Fmoc, argininol, and tosyl moieties.

Detailed conformational analysis is achieved through advanced NMR techniques. For instance, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, providing distance restraints that help define the molecule's preferred three-dimensional structure in solution. mdpi.com The study of coupling constants (³JHH) can also provide valuable information about dihedral angles along the molecule's backbone and side chains, further refining the conformational model. beilstein-journals.org While specific experimental data for Fmoc-Argininol(Tos) is not extensively published, the expected chemical shifts can be predicted based on its constituent parts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in Fmoc-Argininol(Tos)

Group Atom Type Predicted Chemical Shift (ppm) Notes
Argininol α-CH ~3.8 - 4.2 Influenced by adjacent NH and CH₂OH groups.
β-CH₂ ~1.5 - 1.7 Diastereotopic protons due to chiral center.
γ-CH₂ ~1.4 - 1.6
δ-CH₂ ~3.1 - 3.3 Shifted downfield by adjacent guanidinium (B1211019) group.
CH₂OH ~3.5 - 3.7 Terminal alcohol group.
Fmoc Group CH (9-position) ~4.2 - 4.4
CH₂O ~4.3 - 4.5
Aromatic CH ~7.2 - 7.8 Complex multiplet pattern.
Carbonyl (C=O) ~156 Carbamate carbonyl carbon.
Tosyl Group Aromatic CH ~7.3 - 7.7 AA'BB' system.
Methyl (CH₃) ~2.4 Singlet.

This table is generated based on typical chemical shifts for these functional groups and is for illustrative purposes.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides confirmation of the functional groups present in a molecule. edinst.com These two methods are complementary; a molecular vibration that is strong in IR may be weak in Raman, and vice versa. For Fmoc-Argininol(Tos), these techniques confirm the presence of key bonds and the success of the chemical modifications.

The IR spectrum would prominently feature absorption bands for the N-H stretch of the amide and guanidinium groups, C=O stretching of the Fmoc carbamate, S=O stretching of the tosyl group, and a broad O-H stretch from the terminal alcohol. spectroscopyonline.com Raman spectroscopy is particularly sensitive to the vibrations of aromatic rings in the Fmoc and tosyl groups and the C-S bond. researchgate.netspectroscopyonline.com The presence of the alcohol O-H band and the absence of a strong carboxylic acid C=O band (typically around 1700-1725 cm⁻¹) would confirm the reduction of the C-terminus. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for Fmoc-Argininol(Tos)

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Technique
Alcohol O-H stretch 3200-3600 (broad) IR
Amide/Guanidine (B92328) N-H stretch 3100-3500 IR, Raman
Aromatic/Aliphatic C-H stretch 2850-3100 IR, Raman
Fmoc Carbamate C=O stretch ~1690-1710 IR
Amide I C=O stretch ~1650 IR, Raman
Aromatic Rings C=C stretch 1450-1600 IR, Raman
Tosyl Group S=O stretch (asymmetric) ~1340-1370 IR
Tosyl Group S=O stretch (symmetric) ~1150-1170 IR

This table is based on established group frequencies. Specific values for Fmoc-Argininol(Tos) would require experimental measurement.

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and, by extension, the molecular formula of a compound. mpg.de For Fmoc-Argininol(Tos), a soft ionization technique like Electrospray Ionization (ESI) would be used to generate intact molecular ions. High-resolution mass spectrometry can determine the mass-to-charge ratio (m/z) with high precision, allowing for the unambiguous confirmation of the elemental composition.

The expected monoisotopic mass provides a clear benchmark for confirming the identity of the synthesized product. nih.gov Tandem mass spectrometry (MS/MS) can further elucidate the structure by inducing fragmentation of the parent ion, with the resulting fragment ions corresponding to the loss of the protecting groups (Fmoc and Tosyl), providing sequence-like information and confirming the integrity of the core argininol structure.

Table 3: Molecular Identity of Fmoc-Argininol(Tos)

Property Value Source
Molecular Formula C₂₈H₃₂N₄O₅S peptide.com
Molecular Weight 536.6 g/mol peptide.com

| Calculated Monoisotopic Mass | 536.2148 Da | (Calculated) |

Computational and Theoretical Approaches to Conformational Landscape

Due to its numerous rotatable bonds, Fmoc-Argininol(Tos) can exist in a vast number of different three-dimensional conformations. Computational chemistry provides powerful tools to explore this complex energy landscape, identifying low-energy, stable structures and the pathways to interconvert between them. ebsco.com

Molecular dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. ebsco.combonvinlab.org For a flexible molecule like Fmoc-Argininol(Tos), MD simulations can effectively sample a wide range of possible conformations. nih.gov

The process involves placing the molecule in a simulated environment, often a box of explicit solvent molecules like water, and applying a force field—a set of parameters that defines the potential energy of the system. bonvinlab.org By solving Newton's equations of motion, the simulation tracks the trajectory of every atom over a set period, revealing the dynamic behavior of the molecule. ebsco.com Analysis of this trajectory allows researchers to identify clusters of similar structures, representing the most populated and thus energetically favorable conformational states. nih.gov

Table 4: Typical Parameters for a Molecular Dynamics Simulation of Fmoc-Argininol(Tos)

Parameter Description Typical Value/Setting
Force Field Set of equations and parameters to describe inter- and intramolecular forces. AMBER, CHARMM, GROMOS
Solvent Model Representation of the solvent environment. Explicit water (e.g., TIP3P, SPC/E)
Ensemble Statistical mechanics ensemble defining thermodynamic variables. NPT (constant Number of particles, Pressure, Temperature)
Temperature Simulation temperature. 298 K or 310 K (Room or Body Temp)
Pressure Simulation pressure. 1 bar
Simulation Time Total duration of the simulation run. 100s of nanoseconds to microseconds

| Time Step | The interval between calculation steps. | 2 femtoseconds |

While MD simulations are excellent for sampling conformations, quantum chemical (QC) calculations provide highly accurate energies for specific molecular structures. rsc.orgrsdjournal.org Methods like Density Functional Theory (DFT) are often used to perform geometry optimization on the representative conformations obtained from MD simulations. beilstein-journals.org

This process refines the structures, locating the precise energetic minima on the potential energy surface. Furthermore, QC calculations can be used to map the pathways between these minima by locating the transition state structures—the energetic saddle points that represent the barrier to conformational change. rsc.orgmdpi.com By comparing the relative energies of the stable conformers and the transition states, a detailed and quantitative map of the conformational landscape can be constructed. arxiv.org These calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts or IR frequencies, which can then be compared with experimental data for validation of the computed structures. rsdjournal.org

Correlation of Spectroscopic Data with Predicted Conformations

The three-dimensional structure of Fmoc-Argininol(Tos) in solution is not static but exists as an equilibrium of multiple conformations. The correlation of empirical spectroscopic data with computationally predicted low-energy conformations is a cornerstone of its structural elucidation. This process allows for a detailed understanding of the molecule's spatial arrangement, which is influenced by intramolecular interactions such as hydrogen bonding and steric hindrance.

Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, provide experimental parameters that are sensitive to the molecule's conformation.

NMR Spectroscopy: Two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are paramount. NOESY detects through-space interactions between protons that are in close proximity (typically <5 Å). The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between the interacting nuclei. By identifying key NOE correlations—for instance, between protons on the Fmoc group and the argininol backbone, or between the backbone and the tosyl group—spatial relationships can be established. These experimentally derived distance restraints are then used to validate or refine computationally generated conformational models.

IR Spectroscopy: The amide N-H and carbonyl stretching regions in the IR spectrum provide insight into hydrogen bonding potential. mdpi.com The presence and nature of intramolecular hydrogen bonds, for example between the hydroxyl group and other functionalities, can stabilize certain conformations. These bonds are identified by shifts in vibrational frequencies, which can be compared with frequencies calculated for different theoretical conformations.

Computational modeling, using methods like Density Functional Theory (DFT), generates a series of low-energy, stable conformations. The predicted spectroscopic parameters (e.g., NMR chemical shifts, coupling constants, and IR frequencies) for each theoretical conformer are then calculated. The conformation whose predicted data most closely matches the experimental spectroscopic data is considered the most probable structure in solution.

Table 1: Illustrative Correlation of Spectroscopic Data and Predicted Conformations This table presents hypothetical data to illustrate the correlation process, as specific experimental values for Fmoc-Argininol(Tos) are not extensively published.

Experimental Data Point Predicted Value (Conformer A) Predicted Value (Conformer B) Correlation
NOE: Hα ↔ H of Fmoc Strong Weak Conformer A shows closer proximity, matching experimental observation.
IR: O-H Stretch Freq. 3450 cm⁻¹ (H-bonded) 3600 cm⁻¹ (Free) Experimental spectrum shows a broad peak around 3450 cm⁻¹, supporting the H-bonded structure of Conformer A.

| NMR: ³J(Hα-Hβ) Coupling | 8.5 Hz | 3.2 Hz | Experimental value of 8.1 Hz strongly correlates with the dihedral angle predicted in Conformer A. |

Chiroptical Methods for Stereochemical Assignment and Purity

Chiroptical spectroscopic techniques are indispensable for confirming the absolute configuration and assessing the enantiomeric purity of chiral molecules like Fmoc-Argininol(Tos). These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. ntu.edu.sg

Circular Dichroism (CD) Spectroscopy in Solution and Solid States

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light as a function of wavelength. ntu.edu.sgjascoinc.com This technique is exquisitely sensitive to the chiral environment of chromophores within a molecule. In Fmoc-Argininol(Tos), the primary chromophores are the 9-fluorenylmethoxycarbonyl (Fmoc) group and the 4-toluenesulfonyl (Tosyl) group. The inherent chirality of the L-argininol backbone induces a CD signal in the electronic transitions of these otherwise achiral chromophores.

The CD spectrum serves as a unique fingerprint for the molecule's absolute configuration. The sign and magnitude of the CD bands, known as Cotton effects, are characteristic of a specific enantiomer.

Solution-State CD: In solution, the molecule tumbles rapidly and exists in a dynamic equilibrium of various conformations. The resulting CD spectrum is an average of all contributing conformers. It provides crucial information for assigning the absolute configuration by comparing the experimental spectrum to established rules or to spectra of structurally similar compounds of known stereochemistry. nih.gov For Fmoc-protected amino acids and peptides, the Fmoc group's transitions typically dominate the spectrum, often showing characteristic bands. researchgate.net

Solid-State CD: In the solid state (as a crystal or a thin film), the molecule is locked into one or a limited number of conformations. researchgate.net Furthermore, intermolecular interactions within the crystal lattice can significantly influence the electronic environment and, consequently, the CD spectrum. This can lead to signal splitting (exciton coupling) or shifts in band positions compared to the solution-state spectrum. acs.org Solid-state CD is therefore powerful for studying the conformational and packing arrangements in the crystalline form, but requires specialized instrumentation to avoid artifacts from linear dichroism and birefringence. researchgate.net

Table 2: Representative CD Spectral Data for an Fmoc-Amino Derivative This table shows typical data for an Fmoc-peptide to illustrate the nature of a CD spectrum. Specific data for Fmoc-Argininol(Tos) is not publicly available.

Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Associated Transition / Feature
~270 +15,000 Fmoc Group (¹Lₐ transition)
~220 -20,000 Peptide/Amide n → π* (β-sheet like) researchgate.net

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgmgcub.ac.in While CD spectroscopy is confined to the absorption bands of chromophores, ORD can be measured across a much broader spectral range. biologic.net

The relationship between ORD and CD is described by the Kronig-Kramers transforms. An ORD spectrum displays a characteristic anomalous curve, known as a Cotton effect, in the region of a CD band. biologic.netkud.ac.in A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern.

ORD studies on Fmoc-Argininol(Tos) would serve to:

Confirm Stereochemistry: The sign of the Cotton effect is directly related to the absolute configuration of the chiral center(s). This provides a complementary method to CD for stereochemical assignment.

Determine Purity: The specific rotation at a single wavelength (e.g., the sodium D-line, 589 nm) is a standard measure of optical purity, but a full ORD curve provides more robust characterization, confirming that the optical activity is consistent across wavelengths and not due to a random impurity.

For a molecule like Fmoc-Argininol(Tos) with strong UV chromophores, multiple Cotton effects corresponding to the electronic transitions of the Fmoc and tosyl groups would be expected in the ORD spectrum.

Functionalization and Chemical Derivatization of Fmoc Argininol Tos Scaffold

Modification of the Argininol Backbone for Enhanced Utility

The argininol backbone presents two primary sites for modification: the hydroxyl group and the guanidino moiety. Strategic functionalization at these positions can significantly enhance the utility of the resulting molecules, enabling their use in diverse research and development areas.

Regioselective Functionalization of the Hydroxyl Group

The primary hydroxyl group of Fmoc-Argininol(Tos) is a key handle for introducing a variety of functional groups through regioselective reactions. These modifications can alter the molecule's solubility, lipophilicity, and ability to conjugate to other molecules. Common functionalization strategies include esterification and etherification.

Esterification: The hydroxyl group can be readily esterified with a range of carboxylic acids, acid chlorides, or acid anhydrides. This reaction is typically carried out in the presence of a coupling agent or a base to facilitate the formation of the ester bond. The choice of the esterifying agent allows for the introduction of diverse functionalities, such as alkyl chains, aromatic groups, or reporter molecules.

Etherification: Ether linkages, which are generally more stable to hydrolysis than esters, can be formed through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then reacts with an alkyl halide. This method allows for the stable attachment of various alkyl or aryl moieties.

Reaction TypeReagents and ConditionsIntroduced Functionality
Esterification Carboxylic acid, DCC/DMAP, CH₂Cl₂Acyl groups
Acid chloride, Et₃N, CH₂Cl₂Acyl groups
Acid anhydride, PyridineAcyl groups
Etherification NaH, Alkyl halide, THFAlkyl or Aryl ethers

Derivatization of the Guanidino Moiety Beyond Tosyl Protection

While the tosyl group provides robust protection for the guanidino moiety during many synthetic steps, its removal opens up possibilities for further derivatization. This allows for the introduction of functionalities that can modulate the basicity of the guanidino group or serve as attachment points for other molecules.

A common strategy for modifying the guanidino group is to start with an ornithine analog, where the side-chain amine can be converted into a substituted guanidine (B92328). For instance, an Fmoc-protected ornithinol derivative can be used as a precursor. The side-chain amine can then be guanidinylated using various reagents to introduce different substituents on the guanidino nitrogen atoms. This approach provides access to a wide range of arginine mimetics with altered biological activities or properties. nih.gov

The guanidinylation of a primary amine, such as that in an ornithinol derivative, can be achieved with several reagents. nih.gov These reactions typically proceed under mild conditions and offer a high degree of control over the final guanidine substitution pattern. nih.govorganic-chemistry.org

Guanidinylating ReagentResulting Guanidine DerivativeKey Features
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineN',N''-Di-Boc-guanidineProvides protected guanidine for further manipulation. nih.gov
N-Acyl-S-methylisothioureasN-AcylguanidineIntroduces acyl groups, modulating basicity. nih.gov
N,N'-Bis(tert-butoxycarbonyl)-S-methylisothioureaN,N'-Di-Boc-guanidineCommon reagent for solid-phase and solution-phase guanidinylation. mdpi.com
N,N'-Di-Boc-N''-triflylguanidineN,N'-Di-Boc-guanidineHighly reactive reagent suitable for solid-phase synthesis. google.com

Synthesis of Conjugates and Probes Incorporating Fmoc-Argininol(Tos)

The functionalized derivatives of Fmoc-Argininol(Tos) are valuable precursors for the synthesis of a variety of conjugates and probes. These molecules find applications in areas such as drug delivery, bioimaging, and affinity chromatography.

Attachment to Polymeric Supports and Resins

The hydroxyl group of Fmoc-Argininol(Tos) allows for its direct attachment to various solid supports, making it a suitable building block for solid-phase peptide synthesis (SPPS) of C-terminal peptide alcohols. The choice of resin is critical and depends on the desired cleavage conditions and the nature of the final product.

For example, 2-chlorotrityl chloride resin is a popular choice as it allows for the attachment of the amino alcohol under mild conditions, minimizing side reactions. acs.org The resulting peptide alcohol can be cleaved from the resin with varying degrees of side-chain deprotection depending on the cleavage cocktail used.

Resin TypeAttachment ChemistryCleavage Conditions
2-Chlorotrityl chloride resin DIPEA, DCMTFA/DCM (e.g., 1:4) for protected fragment
Wang resin MSNT, N-Me-imidazole, DCMTFA-based cleavage cocktail for full deprotection
Rink Amide resin (for side-chain attachment) Formation of a linker on the resin firstTFA-based cleavage cocktail

The solid-phase synthesis of arginine-containing peptides often requires careful selection of protecting groups and coupling reagents to avoid side reactions. researchgate.net The use of Fmoc-Argininol(Tos) on a solid support enables the synthesis of peptides with a C-terminal argininol, which can have unique biological properties.

Formation of Bioconjugates for Research Applications

The functionalized Fmoc-Argininol(Tos) scaffold can be conjugated to a variety of biomolecules, including peptides, proteins, and fluorescent dyes, to create bioconjugates for research purposes. These bioconjugates can be used as probes to study biological processes, as targeted drug delivery systems, or as tools for affinity-based purification.

For instance, an argininol derivative with a reactive group introduced at the hydroxyl or guanidino position can be coupled to a fluorescent dye to create a molecular probe for bioimaging. Arginine-rich cell-penetrating peptides are known to facilitate the cellular uptake of various cargo molecules, and argininol-containing peptides may exhibit similar properties. mdpi.com

The guanidino group of arginine can be selectively modified using reagents like phenylglyoxals, which can be used to introduce bioorthogonal handles for click chemistry. nih.govsigmaaldrich.comsigmaaldrich.com This allows for the site-specific labeling of argininol-containing peptides and proteins.

Bioconjugate TypeSynthetic StrategyPotential Application
Fluorescent Probe Coupling of a fluorescent dye to a functionalized argininol derivative.Bioimaging, fluorescence polarization assays.
Peptide-Drug Conjugate Linking a cytotoxic drug to an argininol-containing cell-penetrating peptide.Targeted cancer therapy.
Affinity Ligand Immobilization of an argininol-containing peptide onto a solid support.Purification of binding partners.
PEGylated Argininol Attachment of polyethylene (B3416737) glycol (PEG) to the argininol scaffold.Improved pharmacokinetics of therapeutic peptides. google.com

The synthesis of these bioconjugates often involves a combination of solid-phase and solution-phase chemistry, leveraging the orthogonal protecting groups of the Fmoc-Argininol(Tos) building block to achieve selective modifications. acs.org

Emerging Research Directions and Future Outlook

Advancements in Green Chemistry Protocols for Fmoc-Argininol(Tos) Utilization

Development of Environmentally Benign Solvents and Reagents

A primary target for greening SPPS is the replacement of hazardous solvents traditionally used for both coupling reactions and washing steps, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). nih.gov Research has identified several more sustainable alternatives that have shown promise in maintaining high synthesis quality. nih.gov For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP) are being explored for their efficacy and more favorable environmental profiles. nih.govfrontiersin.org The combination of Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) represents a greener reagent choice that can be effectively used in these alternative solvents. frontiersin.org Furthermore, innovative strategies that combine reaction and deprotection steps can significantly reduce solvent consumption by minimizing intermediate washing procedures, saving as much as 75% of the solvent used in traditional protocols. nih.gov

Below is an interactive table summarizing some of the green solvents being investigated for use in peptide synthesis.

Solvent NameAbbreviationKey Advantages
2-Methyltetrahydrofuran2-MeTHFBio-based, lower toxicity
γ-ValerolactoneGVLBio-based, biodegradable
N-ButylpyrrolidinoneNBPLower toxicity, effective solvation
Dimethyl CarbonateDMCBiodegradable, low toxicity

Sustainable Synthetic Practices in Argininol Chemistry

Beyond solvent replacement, a move towards more atom-economical and energy-efficient synthetic practices is underway. A significant advancement is the use of side-chain unprotected arginine derivatives in SPPS. frontiersin.org This approach eliminates the need for complex protecting groups on the guanidino function, which simplifies the synthesis and reduces the generation of chemical waste during the final cleavage step. frontiersin.org

Exploration of Novel Applications in Materials Science and Nanotechnology

The unique structural features of arginine, particularly its guanidinium (B1211019) group, make its derivatives like Fmoc-Argininol(Tos) highly attractive for the development of advanced materials and nanotechnologies. The ability of this functional group to form strong hydrogen bonds and electrostatic interactions is central to these applications. nih.gov

Arginine-based compounds are being actively investigated for their role in creating functionalized nanosystems for targeted drug delivery and gene therapy. mdpi.com The positive charge of the guanidinium group facilitates interaction with negatively charged cell membranes and nanoparticles, making it a valuable component in designing delivery vehicles. nih.govresearchgate.net For example, arginine can be used to cap superparamagnetic iron oxide nanoparticles for biomedical applications or to modify the surface of gold nanoparticles for use in biosensors. nih.govresearchgate.net

Moreover, arginine and its derivatives can drive the self-assembly of molecules into well-defined nanostructures. This has been demonstrated in the formation of nanofibers from silk proteins induced by arginine and the creation of self-assembled nanovehicles from Fmoc-D-arginine derivatives for potential use in immunotherapy. nih.govnih.gov The incorporation of Fmoc-Argininol(Tos) into peptide-like structures could therefore be leveraged to create novel hydrogels, nanofibers, and other biocompatible materials for tissue engineering and regenerative medicine. researchgate.netnih.gov

Integration of High-Throughput and Automated Synthesis Platforms

The demand for novel peptides for drug discovery and other applications has driven the development of sophisticated automated synthesis platforms. These systems enhance the efficiency, reproducibility, and throughput of SPPS, making the synthesis of molecules incorporating Fmoc-Argininol(Tos) faster and more reliable. researchgate.net

Modern automated peptide synthesizers utilize either valve-based fluid delivery or robotic systems to perform the repetitive cycles of deprotection, coupling, and washing. mdpi.comnih.gov These platforms offer significant advantages over manual synthesis, including reduced human error, continuous "walk-away" operation, and the ability to perform parallel synthesis of many different peptides simultaneously. researchgate.netresearchgate.net Advanced features such as integrated heating systems can accelerate difficult coupling reactions, while UV monitoring can provide real-time feedback on the progress of the Fmoc deprotection step. mdpi.comresearchgate.net

The table below outlines the primary types of automated synthesizers and their key features.

Synthesizer TypeTypical ThroughputKey FeaturesPrimary Application
Single-ChannelOne peptide at a timeMicrowave heating, UV monitoringDifficult sequences, process optimization
Multi-Channel (Valve-based)Up to 24 peptidesParallel synthesis, inert gas operationSmall-scale parallel synthesis
Robotic Platform (X-Y)Up to 192 peptides or moreHigh-throughput, library synthesisDrug discovery, screening

These automated platforms are crucial for rapidly exploring the structure-activity relationships of new peptides containing argininol and its derivatives, thereby accelerating the pace of research and development.

Frontiers in Bioorganic Chemistry and Chemical Biology Driven by Argininol Derivatives

The conversion of the C-terminal carboxylic acid of arginine to an alcohol in argininol creates a peptidomimetic building block. Peptidomimetics are compounds designed to mimic natural peptides but often possess improved properties, such as enhanced stability against enzymatic degradation. nih.gov This makes argininol-containing peptides highly valuable in bioorganic chemistry and chemical biology.

A major area of interest is the development of arginine-rich cell-penetrating peptides (CPPs), which can transport various molecular cargoes across cell membranes. nih.gov The guanidinium group is essential for this function, and incorporating the stable argininol structure could lead to more robust and effective CPPs for drug delivery. nih.govnih.gov

Similarly, the antimicrobial properties of cationic peptides are well-documented. nih.gov Short peptidomimetics containing arginine analogues have shown promising activity against various bacterial strains. nih.gov By incorporating Fmoc-Argininol(Tos), researchers can design novel antimicrobial peptidomimetics with potentially greater resistance to proteases, leading to a longer duration of action. dntb.gov.ua The biological importance of arginine in cellular processes, from nitric oxide production to its role in the active sites of enzymes, suggests that argininol-containing molecules could also serve as valuable probes or inhibitors in chemical biology to study these pathways. fiveable.me

Q & A

Basic Question: How is Fmoc-Argininol(Tos) synthesized and purified for use in peptide synthesis?

Methodological Answer:
Fmoc-Argininol(Tos) is synthesized via solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amino group during coupling, while the Tos (tosyl) group protects the guanidino side chain of arginine. The synthesis involves sequential deprotection of Fmoc using 20% piperidine in DMF, followed by coupling with activated amino acids. Purification typically employs reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water with 0.1% TFA. Purity is verified by analytical HPLC (>95%) and mass spectrometry (e.g., MALDI-TOF) .

Basic Question: What analytical techniques are critical for characterizing Fmoc-Argininol(Tos)?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm structural integrity, particularly the presence of Fmoc and Tos groups.
  • HPLC (with UV detection at 265–280 nm) to assess purity and monitor deprotection efficiency.
  • Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight and detect side products (e.g., incomplete deprotection or oxidation).
  • Optical rotation to ensure enantiomeric purity, as impurities in chiral centers can affect peptide activity .

Advanced Question: How can researchers optimize Fmoc-Argininol(Tos) coupling efficiency in SPPS to minimize side reactions?

Methodological Answer:
Optimization involves:

  • Activation method : Use HBTU/HOBt or Oxyma Pure/DIC for efficient coupling, reducing racemization.
  • Solvent selection : DMF or NMP with 0.1 M Hünig’s base to enhance solubility.
  • Reaction monitoring : Kaiser test or FT-IR to detect free amines, ensuring complete coupling.
  • Temperature control : Conduct reactions at 25–40°C; higher temperatures may accelerate side reactions (e.g., aspartimide formation).
  • Tos group stability : Avoid prolonged exposure to strong acids (e.g., TFA >90%) to prevent premature deprotection .

Advanced Question: How should researchers address contradictory data between HPLC purity assays and mass spectrometry results?

Methodological Answer:
Contradictions may arise from:

  • HPLC limitations : Co-elution of isomers or non-UV-active impurities. Use orthogonal methods like ion-exchange chromatography.
  • Mass spectrometry artifacts : Adduct formation (e.g., sodium or potassium). Include controls (e.g., internal standards) and use high-resolution MS.
  • Sample preparation : Degradation during lyophilization? Verify stability via TGA/DSC.
  • Statistical validation : Apply replicate analyses (n ≥ 3) and use software (e.g., OpenMS) to quantify uncertainty .

Advanced Question: What experimental design principles apply when studying Fmoc-Argininol(Tos) stability under varying pH and temperature conditions?

Methodological Answer:

  • Variables : pH (2–10), temperature (4–60°C), and ionic strength. Use buffer systems (e.g., phosphate, acetate) with controlled ionic strength.
  • Kinetic analysis : Collect time-point samples for HPLC and LC-MS to calculate degradation rate constants (Arrhenius plots for temperature effects).
  • Controls : Include unprotected argininol analogs to isolate Tos/Fmoc stability contributions.
  • FINER criteria : Ensure feasibility (resource allocation), novelty (comparison to existing data on Fmoc-Lys or Fmoc-Orn analogs), and relevance to peptide drug delivery systems .

Advanced Question: How can Fmoc-Argininol(Tos) be utilized in designing cell-penetrating peptides (CPPs) with enhanced bioavailability?

Methodological Answer:

  • Structural modification : Incorporate Fmoc-Argininol(Tos) into CPP backbones to exploit arginine’s guanidino group for membrane interaction.
  • In vitro testing : Use fluorescently labeled peptides (e.g., FITC conjugates) in cell uptake assays (confocal microscopy, flow cytometry).
  • Protease resistance : Compare stability in serum-containing media vs. controls.
  • Data interpretation : Apply molecular dynamics simulations to correlate argininol’s conformational flexibility with uptake efficiency .

Advanced Question: What strategies mitigate batch-to-batch variability in Fmoc-Argininol(Tos) synthesis for reproducible research?

Methodological Answer:

  • Standardized protocols : Document resin swelling times, coupling durations, and washing steps.
  • Quality control : Pre-qualify reagents (e.g., Fmoc-Cl purity via TLC) and validate resin loading via Fmoc quantification (UV absorbance at 301 nm).
  • Statistical process control (SPC) : Use control charts to monitor critical parameters (e.g., coupling efficiency, deprotection time).
  • Inter-lab collaboration : Share samples for cross-validation using blinded analyses .

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